2,4-Dichloro-5,8-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 8 on the quinoline ring. The molecular formula of this compound is C9H3Cl2F2N, and it has a molecular weight of 234.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,8-difluoroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with 5,8-difluorobenzene in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
2,4-Dichloro-5,8-difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,8-difluoroquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA processes, leading to its antibacterial or antiviral effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5,7-Difluoroquinoline
- 6,8-Difluoroquinoline
- 2,3-Dichloroquinoline
Comparison: 2,4-Dichloro-5,8-difluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern can influence its reactivity and biological activity compared to other similar compounds . For example, the presence of fluorine atoms can enhance its biological activity and stability .
Properties
IUPAC Name |
2,4-dichloro-5,8-difluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQAZMLZAWUIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.